molecular formula C11H19N5O2 B12364000 1-{3-[(3r,8As)-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-3-yl]propyl}guanidine

1-{3-[(3r,8As)-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-3-yl]propyl}guanidine

Cat. No.: B12364000
M. Wt: 253.30 g/mol
InChI Key: ZRJHYOXNWCMGMW-SFYZADRCSA-N
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Description

1-{3-[(3R,8aS)-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-3-yl]propyl}guanidine is a compound known for its unique structure and significant biological activities. It is a diketopiperazine derivative, which are cyclic dipeptides known for their diverse biological properties .

Chemical Reactions Analysis

1-{3-[(3R,8aS)-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-3-yl]propyl}guanidine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrazine hydrate and other oxidizing or reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has shown significant antibacterial and antitumor activities. It has been tested against medically important bacteria and has shown significant activity, particularly against Klebsiella pneumoniae . Additionally, it has demonstrated antitumor activity against HeLa cells without cytotoxicity to normal cells . These properties make it a valuable compound in the fields of chemistry, biology, and medicine.

Mechanism of Action

The mechanism of action of 1-{3-[(3R,8aS)-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-3-yl]propyl}guanidine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit chitinase, an enzyme important for the survival of certain pathogens. This inhibition disrupts the pathogen’s ability to thrive, leading to its antibacterial and antitumor effects.

Properties

Molecular Formula

C11H19N5O2

Molecular Weight

253.30 g/mol

IUPAC Name

2-[3-[(3R,8aS)-1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-3-yl]propyl]guanidine

InChI

InChI=1S/C11H19N5O2/c12-11(13)14-5-1-3-7-10(18)16-6-2-4-8(16)9(17)15-7/h7-8H,1-6H2,(H,15,17)(H4,12,13,14)/t7-,8+/m1/s1

InChI Key

ZRJHYOXNWCMGMW-SFYZADRCSA-N

Isomeric SMILES

C1C[C@H]2C(=O)N[C@@H](C(=O)N2C1)CCCN=C(N)N

Canonical SMILES

C1CC2C(=O)NC(C(=O)N2C1)CCCN=C(N)N

Origin of Product

United States

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